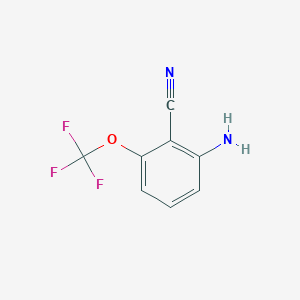

2-Amino-6-(trifluoromethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

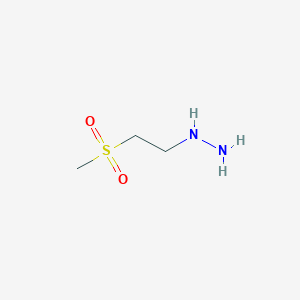

2-Amino-6-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 1261861-80-6. It has a molecular weight of 202.14 and is typically stored at room temperature. This compound is usually in the form of a powder .

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . The reaction mixture is typically cooled, filtered off, and extracted with ethyl acetate .Molecular Structure Analysis

The molecular formula of this compound is C8H5F3N2O . The InChI code is InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.13 g/mol . It has a topological polar surface area of 59 Ų and a complexity of 245 . The compound is typically in the form of a powder .Applications De Recherche Scientifique

Synthesis Intermediates

2-Amino-6-(trifluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of various compounds. For instance, it has been utilized in the development of bicalutamide intermediates through a sequence of bromination, Grignard reaction, cyanidation, and amination, yielding an environmentally friendly method for its production (Zhang Tong-bin, 2012). Similarly, it's instrumental in synthesizing androgen receptor antagonists like MDV3100, demonstrating the compound's versatility in medicinal chemistry applications (Li Zhi-yu, 2012).

Polymer Solar Cells Enhancement

Research has shown that derivatives of this compound, like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), can significantly improve the power conversion efficiencies of polymer solar cells. The incorporation of ATMB in P3HT:PCBM blend films has led to enhanced short circuit current and fill factor, thereby increasing the overall power conversion efficiency. This application underscores the potential of such compounds in advancing solar energy technologies (Seonju Jeong et al., 2011).

Neuroprotective Agents

Another fascinating application area is the development of neuroprotective agents. Derivatives of this compound have been synthesized and evaluated for their potential in treating brain diseases. These compounds have shown significant promise in attenuating neuronal injury, indicating their potential in developing treatments for various neurological conditions (M. Anzini et al., 2010).

High Voltage Lithium Ion Batteries

The compound has also found applications in the development of high voltage lithium-ion batteries. Specifically, 4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as an electrolyte additive to improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes. This application highlights the compound's role in enhancing the performance and longevity of energy storage devices (Wenna Huang et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-6-(trifluoromethoxy)benzonitrile are voltage-dependent Na+ channel currents . These channels play a crucial role in the propagation of action potentials in neurons, and their inhibition can lead to a decrease in neuronal excitability .

Mode of Action

This compound interacts with its targets by antagonizing the voltage-dependent Na+ channel currents . This interaction results in the inhibition of these channels, thereby reducing neuronal excitability .

Biochemical Pathways

The compound’s action on voltage-dependent Na+ channels affects the neuronal signaling pathways . By inhibiting these channels, the compound can reduce the propagation of action potentials, leading to a decrease in neuronal excitability . This can have downstream effects on various neuronal functions and processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in neuronal excitability due to the inhibition of voltage-dependent Na+ channels . This can potentially lead to neuroprotective effects, as seen with similar compounds .

Analyse Biochimique

Biochemical Properties

2-Amino-6-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been shown to interact with various enzymes, including those involved in neurotransmitter synthesis and degradation. For example, it can inhibit the activity of certain enzymes that degrade neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters such as glutamate and GABA. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . In other cell types, such as immune cells, it may impact cytokine production and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or ion channels on the cell surface, leading to changes in intracellular signaling cascades. For instance, it has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and prevent seizures . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some studies, high doses of this compound have been associated with toxic or adverse effects, such as neurotoxicity or hepatotoxicity . It is important to determine the optimal dosage range to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, which can have downstream effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, and may bind to intracellular proteins that facilitate its localization and accumulation. The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression, or to the mitochondria to influence cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-amino-6-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOALFKBAWMSFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261861-80-6 |

Source

|

| Record name | 2-amino-6-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)